molecular formula C21H24ClN3O3 B2484154 2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2309731-39-1

2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2484154
CAS No.: 2309731-39-1
M. Wt: 401.89
InChI Key: WGSZYFKFCSHNTK-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a chlorophenoxy group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenoxy group. The piperidine ring can be synthesized through cyclization reactions, while the chlorophenoxy group is introduced via nucleophilic substitution reactions. The final step involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
  • 2-{1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Uniqueness

2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-14(28-19-5-3-2-4-17(19)22)21(27)24-12-10-16(11-13-24)25-20(26)9-8-18(23-25)15-6-7-15/h2-5,8-9,14-16H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSZYFKFCSHNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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